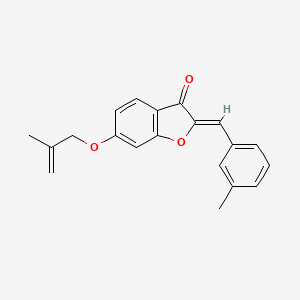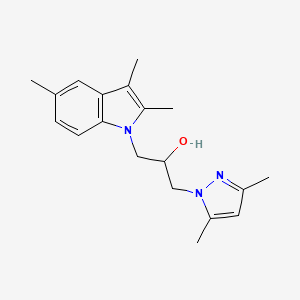
(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with specific substituents that contribute to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of (Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one typically involves several steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzylidene Group: This step involves the condensation of a benzaldehyde derivative with the benzofuran core.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions.
Scientific Research Applications
(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development.
Industry: The compound’s unique properties may find applications in the development of new materials or as intermediates in industrial processes.
Mechanism of Action
The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological activity being studied, such as anti-tumor or antibacterial effects.
Comparison with Similar Compounds
(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:
2-(3-methylbenzylidene)benzofuran-3(2H)-one: Lacks the 2-methylallyl group, which may affect its biological activity and chemical reactivity.
6-((2-methylallyl)oxy)benzofuran-3(2H)-one: Lacks the benzylidene group, which may influence its overall properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
(2Z)-2-[(3-methylphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(2)12-22-16-7-8-17-18(11-16)23-19(20(17)21)10-15-6-4-5-14(3)9-15/h4-11H,1,12H2,2-3H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGYQHZOQVPHAU-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499093.png)
![N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499103.png)
![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499129.png)
![N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499138.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide](/img/structure/B6499140.png)
![N-(2,6-dimethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499142.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499147.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B6499150.png)
![methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B6499151.png)
![N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499154.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6499159.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6499162.png)
